Technical Guide: Structural Elucidation of (2-Chloro-5-fluorobenzyl)hydrazine Dihydrochloride
Technical Guide: Structural Elucidation of (2-Chloro-5-fluorobenzyl)hydrazine Dihydrochloride
Executive Summary
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride (CAS: 1349715-77-0) is a specialized halogenated building block used primarily in the synthesis of heterocycles (e.g., indazoles, pyrazoles) for medicinal chemistry. Its dual-halogen substitution pattern—combining the steric bulk/lipophilicity of chlorine with the metabolic stability/electronic modulation of fluorine—makes it a critical scaffold in drug discovery.
This guide provides a rigorous analytical framework for verifying the structural integrity, salt stoichiometry, and purity of this compound. It addresses the specific challenges of analyzing hydrazine salts, including hygroscopicity, oxidation susceptibility, and complex NMR splitting patterns arising from
Chemical Identity & Physicochemical Architecture[1]
Core Data Matrix
| Parameter | Specification |
| IUPAC Name | [(2-Chloro-5-fluorophenyl)methyl]hydrazine dihydrochloride |
| CAS Number | 1349715-77-0 (Salt); 1260879-80-8 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 247.52 g/mol (Salt); 174.60 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calc) | ~7.5 (Hydrazine terminal N), ~-1.0 (Internal N) |
The "Dihydrochloride" Nuance
While hydrazines typically form stable monohydrochlorides, the dihydrochloride form (2HCl) implies protonation of both nitrogen atoms. This state is often kinetically unstable due to the low basicity of the internal nitrogen (proximal to the benzyl group).
-
Implication: The 2HCl salt is highly acidic and hygroscopic. In solution (DMSO/Water), it may exist in equilibrium with the monohydrochloride unless excess acid is present.
-
Handling: Must be stored under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation to the corresponding hydrazone or azo compounds.
Synthetic Pathway & Impurity Profiling[6]
Understanding the synthesis is prerequisite to identifying impurities. The standard route involves the nucleophilic substitution of 2-chloro-5-fluorobenzyl bromide with hydrazine hydrate.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route and potential bis-alkylation impurity pathway.
Critical Impurities
-
Bis-alkylated Hydrazine: Formed if the hydrazine-to-bromide ratio is too low (< 5:1). Detected by MS (M+ mass ~316) and NMR (two benzyl groups).
-
Benzyl Alcohol Derivative: Hydrolysis product of the starting bromide.
-
Azines: Oxidation products formed upon exposure to air.
Structural Elucidation Protocols
NMR Spectroscopy Strategy
The presence of Fluorine (
Protocol 1:
H NMR (400 MHz, DMSO-d
)
-
Solvent Choice: DMSO-d
is required to observe the exchangeable hydrazine protons ( , ). -
Predicted Spectrum Analysis:
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| Hydrazine | 9.0 - 10.5 | Broad Singlets | - | |
| Ar-H6 | 7.45 - 7.55 | dd | Ortho to F, Meta to H4. Deshielded by F. | |
| Ar-H3 | 7.55 - 7.65 | dd | Ortho to H4, Meta to F. Deshielded by Cl. | |
| Ar-H4 | 7.20 - 7.30 | td (or ddd) | Ortho to F and H3. "Triplet-like" due to similar J values. | |
| CH | 4.10 - 4.25 | Singlet | - | Benzylic protons. Downfield due to Cl and N+. |
Visualization: Aromatic Coupling Tree
The most diagnostic feature is the splitting of the aromatic protons.
Figure 2: Coupling logic for the H4 aromatic proton, showing the influence of
Mass Spectrometry (LC-MS)
Validating the Chlorine isotope pattern is non-negotiable.
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Ion:
m/z (Free base protonated). -
Isotope Pattern (Chlorine Signature):
-
m/z 175 (M): 100% relative abundance (
Cl). -
m/z 177 (M+2): ~32% relative abundance (
Cl). -
Note: If the M+2 peak is missing or <10%, the structure is incorrect (likely defluorinated or dechlorinated).
-
Vibrational Spectroscopy (FT-IR)
-
N-H Stretch: Broad, intense band 2800–3200 cm
(characteristic of ammonium salts). -
C-F Stretch: Strong band at 1200–1250 cm
. -
C-Cl Stretch: Sharp band at 700–750 cm
.
Salt Stoichiometry Validation (Titration)
To distinguish between the monohydrochloride and dihydrochloride forms, a potentiometric titration with AgNO
-
Dissolve: 50 mg of sample in dilute HNO
. -
Titrate: Against 0.1 N AgNO
. -
Calculation:
-
If result is ~16.8%, you have the monohydrochloride .
-
If result is ~28.6%, you have the dihydrochloride .
-
Stability & Handling Protocol
| Hazard | Mitigation Strategy |
| Hygroscopicity | The 2HCl salt absorbs atmospheric water rapidly, leading to hydrolysis or "gumming." Store in desiccator. |
| Oxidation | Hydrazines oxidize to toxic azo compounds. Flush containers with Argon after use. |
| Thermal Instability | Do not heat above 60°C during drying; use vacuum desiccation at RT. |
References
-
ChemScene. (2024). (2-Fluorobenzyl)hydrazine dihydrochloride Product Data. Retrieved from
-
BLD Pharm. (2024). (2-Chloro-5-fluorobenzyl)hydrazine MSDS & Spectral Data. Retrieved from
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from
-
PubChem. (2024). 2-Chloro-5-fluorobenzyl bromide (Precursor) Compound Summary. National Library of Medicine. Retrieved from
